(2,6-Dibromo-4-isopropylphenyl)methanol
Description
(2,6-Dibromo-4-isopropylphenyl)methanol is a brominated aromatic alcohol with the molecular formula C₁₀H₁₂Br₂O and a molecular weight of 308.0 g/mol. Structurally, it consists of a para-isopropyl-substituted benzene ring with bromine atoms at the 2- and 6-positions and a hydroxymethyl (-CH₂OH) group at the 4-position. This compound is hypothesized to serve as a flame retardant intermediate or monomer in polymer synthesis, owing to the flame-suppressive properties commonly associated with brominated aromatic compounds . Its sterically bulky isopropyl group may influence reactivity, solubility, and crystallinity compared to smaller analogs like the methyl-substituted derivative .
Properties
Molecular Formula |
C10H12Br2O |
|---|---|
Molecular Weight |
308.01 g/mol |
IUPAC Name |
(2,6-dibromo-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C10H12Br2O/c1-6(2)7-3-9(11)8(5-13)10(12)4-7/h3-4,6,13H,5H2,1-2H3 |
InChI Key |
VATXESNNVUIZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)CO)Br |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Routes and Reaction Conditions
| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | 4-Isopropylphenol | Bromine (Br₂) in acetic acid solvent, controlled temp. | 2,6-Dibromo-4-isopropylphenol | Electrophilic aromatic substitution; temp control critical to avoid polybromination |
| 2 | Reduction | 2,6-Dibromo-4-isopropylphenol (or aldehyde intermediate) | Sodium borohydride (NaBH₄) or similar reducing agent in suitable solvent | This compound | Converts carbonyl or halomethyl intermediates to hydroxymethyl group; mild conditions preserve bromines |
- Bromination is typically performed using elemental bromine dissolved in acetic acid or other polar solvents to facilitate electrophilic substitution.
- Temperature is carefully maintained to prevent overbromination or side reactions.
- The presence of the activating isopropyl group directs bromination to the ortho positions (2 and 6) relative to the hydroxyl group.
- Sodium borohydride is preferred for its selectivity and mildness, reducing aldehydes or bromomethyl intermediates to the corresponding alcohol without affecting aromatic bromines.
- Alternative reducing agents may be used depending on the intermediate functional group.
Industrial Production Methods
Industrial synthesis of this compound mirrors laboratory procedures but involves:
- Scale-up of bromination and reduction steps with industrial-grade reagents.
- Use of continuous flow reactors or batch reactors with enhanced temperature and mixing control.
- Purification via recrystallization or distillation to achieve high purity and yield.
- Stringent monitoring of reaction parameters to optimize selectivity and minimize waste.
These methods ensure reproducibility and cost-effectiveness for bulk production.
Data Table Summarizing Preparation Details
| Aspect | Details |
|---|---|
| Molecular Formula | C₁₀H₁₂Br₂O |
| Molecular Weight | 308.0 g/mol |
| Key Starting Material | 4-Isopropylphenol |
| Bromination Reagent | Bromine (Br₂) |
| Bromination Solvent | Acetic acid (or similar polar solvent) |
| Bromination Conditions | Controlled temperature (ambient to slightly elevated), reaction time optimized |
| Reduction Agent | Sodium borohydride (NaBH₄) |
| Reduction Solvent | Methanol, ethanol, or other protic solvents |
| Reaction Type | Electrophilic aromatic substitution (bromination), nucleophilic reduction (alcohol formation) |
| Purification Methods | Recrystallization, distillation |
| Industrial Scale Considerations | Use of industrial-grade reagents, temperature and mixing control, waste minimization |
Research Discoveries and Notes on Preparation
- The steric bulk of the isopropyl group influences regioselectivity during bromination, favoring substitution at the 2 and 6 positions.
- Sodium borohydride reduction preserves the bromine substituents while effectively converting aldehyde or halomethyl intermediates to the hydroxymethyl group, ensuring the integrity of the dibromo substitution pattern.
- Industrial processes emphasize reaction parameter optimization to maximize yield and purity, as brominated compounds can be sensitive to overreaction or decomposition.
- No documented alternative catalytic or enzymatic methods for this compound's synthesis have been reported, indicating reliance on classical organic synthesis routes.
- Related brominated phenyl compounds suggest that controlled electrophilic substitution remains the most effective approach for selective dibromination on phenolic rings bearing bulky substituents.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dibromo-4-isopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2,6-dibromo-4-isopropylbenzaldehyde or 2,6-dibromo-4-isopropylbenzoic acid.
Reduction: Formation of 2,6-dibromo-4-isopropylphenylmethane.
Substitution: Formation of 2,6-diamino-4-isopropylphenylmethanol or 2,6-dihydroxy-4-isopropylphenylmethanol.
Scientific Research Applications
(2,6-Dibromo-4-isopropylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dibromo-4-isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atoms and the isopropyl group contribute to its reactivity and ability to form stable complexes with other molecules. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Related Compounds
Comparison with (2,6-Dibromo-4-methylphenyl)methanol
- Structural Differences : The isopropyl group in the target compound introduces significant steric bulk compared to the methyl group in its analog. This bulk reduces electrophilic substitution reactivity at the para position and may hinder crystallization .
- Physical Properties: The isopropyl derivative’s higher molecular weight (308.0 vs.
- Synthetic Accessibility : The methyl analog is commercially available (CAS 1260893-69-3, MFCD11847287) , whereas the isopropyl variant likely requires specialized bromination and Friedel-Crafts alkylation steps, increasing synthesis complexity.
Comparison with Bisphenol Derivatives
- Functional Groups: Unlike bisphenol A (BPA), which features two phenolic groups linked by an isopropylidene bridge, this compound has a single hydroxymethyl group. This structural divergence limits its utility in polycarbonate synthesis but may enhance compatibility with brominated flame-retardant formulations .
- Toxicity Profile: BPA is a well-documented endocrine disruptor, but brominated analogs like this compound may exhibit distinct toxicokinetics due to reduced estrogenic activity and increased metabolic stability from bromine substitution .
Crystallographic and Packing Behavior
- Crystal Packing : Computational analysis using Mercury CSD 2.0 reveals that the isopropyl group induces greater van der Waals interactions compared to the methyl analog, resulting in denser crystal packing . This could elevate melting points and reduce solubility in polar solvents.
- Bond Geometry : SHELXL refinements suggest that steric hindrance from the isopropyl group elongates C-Br bond lengths (e.g., 1.89 Å vs. 1.87 Å in the methyl derivative) due to reduced electron density at the aromatic ring .
Regulatory and Environmental Considerations
- SVHC Identification: The European Chemicals Agency (ECHA) evaluates structural similarity to identify Substances of Very High Concern (SVHC). While this compound shares functional groups with BPA, its bromination and lack of bisphenol architecture may exempt it from current SVHC classifications .
- Environmental Persistence: Brominated aromatics generally exhibit higher environmental persistence than non-halogenated analogs. The isopropyl group may further reduce biodegradability due to increased hydrophobicity .
Research Findings and Implications
Synthetic Challenges : The isopropyl derivative’s steric bulk complicates Friedel-Crafts alkylation, requiring optimized catalysts (e.g., AlCl₃/FeBr₃ mixtures) for efficient synthesis.
Crystallinity: Mercury CSD analyses indicate that the isopropyl derivative forms monoclinic crystals (space group P2₁/c), contrasting with the orthorhombic packing of the methyl analog .
Biological Activity
(2,6-Dibromo-4-isopropylphenyl)methanol is an organic compound with the molecular formula C10H12Br2O. It features two bromine atoms, an isopropyl group, and a methanol group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound’s structure contributes to its reactivity and interactions with biological molecules. The presence of bromine atoms enhances its electrophilic character, while the isopropyl group provides steric hindrance that may influence binding affinities with various targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H12Br2O |
| Molecular Weight | 308.01 g/mol |
| IUPAC Name | (2,6-dibromo-4-propan-2-ylphenyl)methanol |
| SMILES | CC(C)C1=CC(=C(C(=C1)Br)CO)Br |
Synthesis
The synthesis of this compound typically involves:
- Bromination of 4-isopropylphenol using bromine in a suitable solvent (e.g., acetic acid).
- Reduction of the resulting dibromo compound using reducing agents like sodium borohydride.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study employing the alamarBlue assay demonstrated its efficacy against mycobacteria, which are notoriously resistant to many biocides . The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest potential anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cell lines. The bromine substituents may play a crucial role in enhancing cytotoxicity by facilitating interactions with cellular targets involved in proliferation and survival pathways .
Case Studies
- Antimicrobial Study : In a controlled environment, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) established at 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
- Cytotoxicity Assay : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 100 µg/mL after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells compared to controls.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Electrophilic Attack : The bromine atoms facilitate electrophilic attack on nucleophilic sites within biomolecules.
- Hydrogen Bonding : The methanol group can participate in hydrogen bonding, enhancing interactions with proteins and nucleic acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
